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Compound Name: JNJ-38877605-d1

Cat. No.: B12366438 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JNJ-38877605 is a potent and selective, orally bioavailable, small-molecule inhibitor of the c-

Met receptor tyrosine kinase.[1][2] As an ATP-competitive inhibitor, it was developed as a

potential therapeutic agent for cancers where c-Met signaling is a key driver of tumorigenesis,

including processes like cell survival, invasion, and angiogenesis.[1][3] Despite promising

preclinical data, its clinical development was halted due to unexpected species-specific renal

toxicity observed in a phase I trial.[4][5] This document provides a detailed technical overview

of the structure, properties, mechanism of action, and the experimental findings related to JNJ-

38877605. The deuterated form, JNJ-38877605-d1, is understood to be a tracer or internal

standard for analytical quantification.[6]

Chemical Structure and Physicochemical Properties
JNJ-38877605 is a quinoline derivative.[7] Its structure and key properties are summarized

below.
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Property Value Source

Chemical Name

6-(difluoro(6-(1-methyl-1H-

pyrazol-3-yl)-[4][6]

[8]triazolo[4,3-b]pyridazin-3-

yl)methyl)quinoline

[1]

Molecular Formula C19H13F2N7 [1][3]

Molecular Weight 377.35 g/mol [1][9]

CAS Number 943540-75-8 [3][8]

Solubility
Insoluble in water; Soluble in

DMSO (37 mg/mL, 98.05 mM)
[1]

Predicted logP 3.04 [7]

pKa (Strongest Basic) 4.41 [7]

Mechanism of Action and Biological Activity
JNJ-38877605 functions as an ATP-competitive inhibitor of the c-Met kinase.[9][10] It binds to

the ATP-binding site of c-Met with high affinity, leading to a slow dissociation.[2][4] This

inhibition prevents the phosphorylation of c-Met, thereby blocking the downstream signaling

cascade that promotes cancer cell growth and survival.[1][8]

c-Met Signaling Pathway Inhibition
The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, induces receptor

dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation

triggers a cascade of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and

STAT, which are crucial for cell proliferation, motility, and invasion. JNJ-38877605 directly

blocks the initial autophosphorylation step.
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Figure 1: Simplified c-Met Signaling Pathway and Inhibition by JNJ-38877605.

In Vitro and In Vivo Efficacy
Potency and Selectivity
JNJ-38877605 is a highly potent inhibitor of c-Met kinase with a reported IC50 of 4 nM.[8][9] In

a panel of 246 kinases, it demonstrated over 833-fold selectivity for c-Met relative to the next

most potently inhibited kinase, Fms.[2][4] Another source reports a 600-fold selectivity over 200

other tyrosine and serine-threonine kinases.[8][9]
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Parameter Value Notes Source

c-Met IC50 4 nM
ATP-competitive

inhibition
[8][9]

c-Met Kinase IC50 4.7 nM In vitro kinase assay [2][4]

Selectivity >833-fold vs. Fms Panel of 246 kinases [2][4]

Selectivity >600-fold Panel of >200 kinases [1][9]

Cellular Activity
In various cancer cell lines, JNJ-38877605 effectively inhibited both HGF-stimulated and

constitutively active c-Met phosphorylation.[1] In cell lines such as EBC1, GTL16, NCI-H1993,

and MKN45, a 500 nM concentration of JNJ-38877605 significantly reduced the

phosphorylation of both Met and RON, another receptor tyrosine kinase involved in invasive

growth.[1]

In Vivo Antitumor Activity
JNJ-38877605 demonstrated antitumor activity in several xenograft models, including prostate,

non-small cell lung, gastric, and glioblastoma cancers.[2][4] For instance, in mice with GTL16

xenografts, oral administration of 40 mg/kg/day for 72 hours resulted in a significant decrease

in plasma levels of biomarkers associated with c-Met activity, such as IL-8 and GROα.[1][9]

Model Dosage Effect Source

GTL16 Gastric Cancer

Xenograft

40 mg/kg/day, p.o. for

3 days

Decreased plasma IL-

8, GROα, and uPAR
[1][9][11]

U251 Glioblastoma

Xenograft

50 mg/kg/day, p.o. for

13 days

Inhibited radiation-

induced invasion and

promoted apoptosis

[11]

Metabolism and Species-Specific Toxicity
The clinical development of JNJ-38877605 was terminated due to renal toxicity observed in a

Phase I trial, which was not predicted by preclinical studies in rats and dogs.[4][5] Subsequent
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investigations revealed that this toxicity was due to the formation of insoluble metabolites in

humans and rabbits, but not in rats or dogs.[4][5]

The primary enzyme responsible for the generation of these problematic metabolites is

aldehyde oxidase.[2][4][5] The main metabolic pathways involved demethylation and

hydroxylation of the quinoline moiety.[2] The insoluble metabolites, identified as M1/3 and

M5/6, precipitated as crystals in the renal tubules, leading to degenerative and inflammatory

changes.[4][5]
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Figure 2: Metabolic Pathway of JNJ-38877605 Leading to Toxic Metabolites.

Experimental Protocols
Kinase Inhibition Assay
The inhibitory activity of JNJ-38877605 against c-Met and other kinases was likely determined

using in vitro kinase assays. A typical protocol would involve:

Incubation of the recombinant kinase domain with a specific substrate and ATP.
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Addition of varying concentrations of JNJ-38877605.

Measurement of substrate phosphorylation, often using radioisotope-labeled ATP (e.g., ³³P-

ATP) and subsequent detection of incorporated radioactivity or using fluorescence-based

methods.

Calculation of IC50 values by fitting the dose-response data to a sigmoidal curve.

Cell-Based Phosphorylation Assay
To assess the inhibition of c-Met phosphorylation in a cellular context:

Cancer cells with known c-Met expression (e.g., GTL16) are cultured.

Cells are pre-treated with various concentrations of JNJ-38877605 for a specified duration.

c-Met signaling is stimulated by adding its ligand, HGF, for a short period (for non-

constitutively active models).

Cells are lysed, and protein extracts are collected.

Phosphorylated c-Met and total c-Met levels are quantified using methods like Western

blotting or ELISA with specific antibodies.

In Vivo Xenograft Studies
The antitumor efficacy in animal models was evaluated as follows:

Human tumor cells (e.g., GTL16) are subcutaneously inoculated into immunocompromised

mice.

Once tumors reach a palpable size, mice are randomized into vehicle control and treatment

groups.

JNJ-38877605 is administered orally at a specified dose and schedule.

Tumor volume is measured regularly.
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At the end of the study, plasma and tumor tissue may be collected for pharmacokinetic and

pharmacodynamic biomarker analysis (e.g., plasma IL-8 levels, tumor p-Met levels).

Phase I Clinical Trial Design
The first-in-human trial for JNJ-38877605 followed a standard 3+3 dose-escalation design.[2][4]

[5]

Cohorts of 3 patients receive a starting dose of JNJ-38877605.

Patients are monitored for a defined period (e.g., the first 21-day cycle) for dose-limiting

toxicities (DLTs).

If no DLTs are observed, the dose is escalated for the next cohort of 3 patients.

If one patient experiences a DLT, the cohort is expanded to 6 patients.

The Maximum Tolerated Dose (MTD) is defined as the highest dose level at which fewer

than one-third of patients experience a DLT.
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Figure 3: Workflow of JNJ-38877605 from Preclinical to Clinical Discontinuation.

Conclusion
JNJ-38877605 is a well-characterized, potent, and selective inhibitor of c-Met with

demonstrated preclinical antitumor activity. However, its clinical development was halted due to

a species-specific metabolic issue involving aldehyde oxidase, which led to the formation of

insoluble metabolites and subsequent renal toxicity in humans. The case of JNJ-38877605

serves as a critical example in drug development, highlighting the importance of inter-species

differences in metabolism and the challenges in predicting human toxicity from standard

preclinical animal models.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4433755/
https://aacrjournals.org/clincancerres/article/21/10/2297/117328/The-c-Met-Tyrosine-Kinase-Inhibitor-JNJ-38877605
https://pubmed.ncbi.nlm.nih.gov/25745036/
https://www.benchchem.com/product/b12366438?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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